Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate
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Overview
Description
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyran derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-iodo-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-fluoro-4-oxo-4H-pyran-2-carboxylate
Comparison: Compared to its analogs, Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can lead to different interaction profiles and reactivity patterns .
Properties
Molecular Formula |
C14H11BrO5 |
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Molecular Weight |
339.14 g/mol |
IUPAC Name |
methyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C14H11BrO5/c1-18-14(17)13-12(11(16)10(15)8-20-13)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
HBPLRJYUIBJADL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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